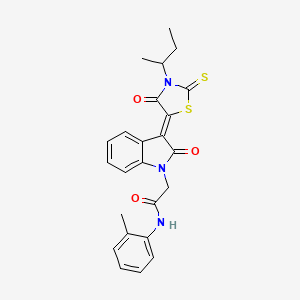
(Z)-2-(3-(3-(sec-butyl)-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)-N-(o-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(3-(3-(sec-butyl)-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C24H23N3O3S2 and its molecular weight is 465.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-2-(3-(3-(sec-butyl)-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)-N-(o-tolyl)acetamide is a complex organic compound with potential biological activities. Its structural features suggest it may interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential applications in medicine.
Chemical Structure and Properties
The compound has the following molecular formula: C24H23N3O3S2, with a molecular weight of 465.59 g/mol. The IUPAC name is 2-[(3Z)-3-(3-sec-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(2-methylphenyl)acetamide. The structure includes a thiazolidine ring, which is known for various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of thiazolidine derivatives followed by condensation reactions with indole derivatives. Various methods have been reported for synthesizing similar compounds, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, molecular docking studies have shown that these compounds can effectively bind to cancer-related proteins, inhibiting their function and leading to apoptosis in cancer cells. Binding energy values in these studies often correlate with potency against specific cancer types.
| Compound | Target Protein | Binding Energy (kcal/mol) | Effect |
|---|---|---|---|
| Compound A | 1UK4 (SARS-CoV Main Protease) | -8.65 | Antiviral |
| Compound B | 1E3K (Human Progesterone Receptor) | -10.41 | Anticancer |
Antiviral Activity
Molecular docking studies have also highlighted the antiviral potential of related compounds against SARS-CoV proteases. The ability to inhibit viral replication through interaction with key viral proteins suggests that this compound could serve as a lead compound in antiviral drug development.
Case Studies
Several case studies have explored the biological activity of thiazolidine derivatives:
- Study on Anticancer Properties : A study published in MDPI demonstrated that thiazolidine derivatives exhibited cytotoxic effects on various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.
- Antiviral Screening : In another study focusing on thiazolidine derivatives, compounds were screened for their ability to inhibit viral replication in vitro, showing promising results against several strains of viruses.
Propiedades
IUPAC Name |
2-[(3Z)-3-(3-butan-2-yl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-4-15(3)27-23(30)21(32-24(27)31)20-16-10-6-8-12-18(16)26(22(20)29)13-19(28)25-17-11-7-5-9-14(17)2/h5-12,15H,4,13H2,1-3H3,(H,25,28)/b21-20- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLLTGOYIXJURR-MRCUWXFGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














